Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C16H14ClNO4S |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
benzyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
RTRKBXARNFAYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Indole Core
- The indole core is typically synthesized via Fischer indole synthesis or pictet–_sp type cyclizations, starting from suitable phenylhydrazines and ketones or aldehydes.
- Reaction conditions involve acidic or basic catalysts, with temperature control to favor the formation of the dihydroindole structure.
Step 2: Esterification of the Indole Carboxylate
- The carboxylic acid group at position 1 is esterified with benzyl alcohol using DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-Dimethylaminopyridine) .
- This step ensures the formation of the benzyl ester, crucial for subsequent functionalization.
Step 3: Introduction of Chlorosulfonyl Group
- The chlorosulfonyl group is introduced via sulfonylation using chlorosulfonic acid ($$ClSO_3H$$) under controlled, low-temperature conditions (often 0°C to room temperature).
- The reaction selectively targets the 4-position of the dihydroindole ring, facilitated by the electron density and steric factors of the indole system.
Reaction Conditions & Monitoring
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C | To prevent overreaction or side-products |
| Solvent | Dichloromethane (DCM), chloroform | Non-polar solvents favor sulfonylation |
| Reaction Time | 2-6 hours | Monitored via TLC or HPLC |
Alternative Route: Direct Sulfonylation of Pre-formed Indole Derivatives
An alternative method involves the direct sulfonylation of pre-formed indole derivatives bearing the benzyl ester:
- Preparation of the indole core is followed by selective chlorosulfonylation using chlorosulfonic acid.
- Post-reaction, the mixture is neutralized, and the product is purified via chromatography.
This route simplifies the process by reducing the number of steps but requires precise control over reaction conditions to avoid over-sulfonylation or degradation of the indole ring.
Key Reagents and Conditions Summary
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Esterification | Benzyl alcohol, DCC/EDC, DMAP | DCM, pyridine | Room temperature, inert atmosphere | Ensures high yield of benzyl ester |
| Chlorosulfonylation | Chlorosulfonic acid | DCM or chloroform | 0°C to room temperature | Controlled addition to prevent side reactions |
| Purification | Column chromatography | - | - | Final product isolated with high purity |
Data Tables Summarizing Preparation Parameters
| Parameter | Range/Values | Impact on Reaction |
|---|---|---|
| Temperature | 0°C – 25°C | Controls selectivity and prevents overreaction |
| Solvent | DCM, chloroform | Affects solubility and reaction rate |
| Reagent Equivalents | Chlorosulfonic acid: 1.1–1.5 eq | Ensures complete sulfonylation without excess |
| Reaction Time | 2–6 hours | Sufficient for completion, monitored by TLC/HPLC |
Research Findings and Optimization Strategies
- The synthesis's success depends on strict temperature control during chlorosulfonylation to avoid over-sulfonylation or degradation of the indole ring.
- Use of inert atmospheres (nitrogen or argon) prevents moisture interference, which can lead to side reactions.
- Spectroscopic monitoring (NMR, IR, MS) confirms the formation of the chlorosulfonyl group and ester linkage.
- Yield optimization is achieved by adjusting reagent equivalents, reaction times, and purification methods.
Scientific Research Applications
Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate
Structural Differences :
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (Positional Isomer)
Structural Differences :
- Substitution Pattern: Chlorosulfonyl group at the 7-position of the indole ring instead of the 4-position.
Physical Properties :
- Same molecular formula (C₁₆H₁₄ClNO₄S) and weight (351.80 g/mol) as the 4-substituted isomer but distinct melting points and solubility due to regiochemistry .
Reactivity :
- Positional isomerism may influence the accessibility of the chlorosulfonyl group in nucleophilic reactions. For example, the 7-position could hinder attack due to steric crowding from the benzyl ester.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
Structural Differences :
- Functional Groups : Contains a carboxamide linkage and a 5-fluoro substituent on the indole ring instead of a chlorosulfonyl group and benzyl ester .
- Electron Effects : The fluorine atom enhances metabolic stability and electron-withdrawing effects, altering reactivity compared to the sulfonylated target compound.
Data Table: Key Comparative Properties
Research Findings and Trends
- Synthetic Efficiency : Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate achieves higher yields (79%) compared to indole carboxamides (37.5%), likely due to fewer steric challenges in phenyl-based systems .
- Reactivity : The chlorosulfonyl group in the target compound enables rapid sulfonamide formation, whereas carboxamides () require stable amide bonds, limiting further derivatization .
- Biological Relevance : Fluorinated indoles () exhibit enhanced bioavailability, while sulfonylated indoles are preferred for covalent enzyme inhibition due to the -SO₂Cl group’s leaving-group ability .
Biological Activity
Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structure, synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with chlorosulfonic acid and benzyl alcohol under controlled conditions. This method allows for the introduction of the chlorosulfonyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests that it may act as a promising candidate for cancer therapy.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. Specifically, it has been reported to inhibit certain key enzymes involved in metabolic pathways related to cancer cell growth. This inhibition could provide a dual mechanism of action—both by directly targeting cancer cells and by disrupting their metabolic support systems.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound triggered apoptotic pathways involving caspase activation.
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in breast and colon cancer cells |
| Enzyme Inhibition | Inhibits key metabolic enzymes related to cancer growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
